REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([CH3:19])[C:14]=1[O:15][C:16](=[O:18])[CH3:17])[C:9](O)=[O:10]>>[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([CH3:19])[C:14]=1[O:15][C:16](=[O:18])[CH3:17])[C:9]([Cl:3])=[O:10]
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Name
|
|
Quantity
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21 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
45 mmol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)O)C=C(C1OC(C)=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the suspension was refluxed
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Type
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TEMPERATURE
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Details
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under heat for 90 minutes
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Duration
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90 min
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Type
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DISTILLATION
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Details
|
excessive thionyl chloride was distilled off under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
CC=1C=C(C(=O)Cl)C=C(C1OC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |